Zinc, chloro(phenylmethyl)-
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Overview
Description
Zinc, chloro(phenylmethyl)-, also known as benzylchlorozinc, is an organozinc compound that features a zinc atom bonded to a chlorine atom and a phenylmethyl group. This compound is of interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc, chloro(phenylmethyl)- can be synthesized through the reaction of benzyl chloride with zinc in the presence of a suitable solvent. The reaction typically proceeds as follows:
C6H5CH2Cl+Zn→C6H5CH2ZnCl
This reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of zinc, chloro(phenylmethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Benzyl alcohol (C_6H_5CH_2OH) and benzaldehyde (C_6H_5CHO).
Reduction: Benzyl zinc compounds and other reduced organic molecules.
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
Scientific Research Applications
Zinc, chloro(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Negishi coupling.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug synthesis.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.
Mechanism of Action
The mechanism by which zinc, chloro(phenylmethyl)- exerts its effects involves the coordination of the zinc atom with various substrates. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. This coordination can lead to various chemical transformations, depending on the nature of the substrates and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Zinc, chloro(methyl)-: Similar in structure but with a methyl group instead of a phenylmethyl group.
Zinc, chloro(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.
Zinc, chloro(phenyl)-: Features a phenyl group instead of a phenylmethyl group.
Uniqueness
Zinc, chloro(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct reactivity and properties compared to other zinc-chloro compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the phenylmethyl group plays a crucial role in the desired chemical transformation.
Properties
IUPAC Name |
chlorozinc(1+);methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQBAAKGMWRWPS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89523-63-7 |
Source
|
Record name | Benzylzincchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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